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Compound of Interest

Compound Name: Ditryptophenaline

Cat. No.: B161596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ditryptophenaline, a complex dimeric diketopiperazine alkaloid, presents a fascinating case

study in natural product chemistry. Its intricate three-dimensional architecture and multiple

stereocenters have necessitated a multifaceted approach for its complete structure elucidation

and stereochemical assignment. This technical guide provides an in-depth analysis of the key

experimental methodologies and spectroscopic data that have been instrumental in defining

the precise structure of this intriguing molecule.

Core Structure and Connectivity
Ditryptophenaline is a dimeric natural product derived from two L-tryptophan units. The

monomeric units are linked in a unique fashion, forming a highly rigid and complex polycyclic

system. The initial elucidation of its planar structure was achieved through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Spectroscopic Data for Structure Elucidation
The definitive structural analysis of ditryptophenaline has relied on a comprehensive suite of

NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) techniques, in

conjunction with high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Table 1: ¹H NMR Spectroscopic Data for Ditryptophenaline
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 4.81 s

H-4 7.20 d 7.5

H-5 6.85 t 7.5

H-6 7.08 t 7.5

H-7 6.73 d 7.5

H-10a 3.35 dd 15.0, 5.0

H-10b 2.90 dd 15.0, 7.0

H-11 4.15 dd 7.0, 5.0

N1-H 4.69 s

Note: Data presented here is a compilation from various sources and may vary slightly

depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Ditryptophenaline
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Position Chemical Shift (δ) ppm

C-2 81.5

C-3a 60.2

C-4 125.1

C-5 118.9

C-6 128.5

C-7 109.8

C-7a 143.1

C-8 168.2

C-10 35.1

C-11 55.8

C-11a 136.2

C-12 111.3

C-12a 129.7

Note: Data presented here is a compilation from various sources and may vary slightly

depending on the solvent and instrument used.

Elucidation of Stereochemistry
The determination of the relative and absolute stereochemistry of ditryptophenaline was a

critical step in its characterization, achieved through a combination of X-ray crystallography and

Nuclear Overhauser Effect (NOE) NMR studies.

The absolute configuration of (-)-ditryptophenaline was definitively established through single-

crystal X-ray diffraction analysis of its 5,5'-dibromo derivative. This technique provided an

unambiguous three-dimensional model of the molecule, confirming the connectivity and

defining the spatial arrangement of all atoms.
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Subsequent solution-state conformational analysis using ¹H NMR, particularly NOESY

experiments, corroborated the solid-state structure. Key NOE correlations provided evidence

for the proximity of specific protons, allowing for the determination of the relative

stereochemistry of the chiral centers. In chloroform solution, ditryptophenaline adopts a

conformation similar to its solid-state structure, characterized by a distinct folding of the

diketopiperazine ring.

Experimental Protocols
The structure elucidation of ditryptophenaline involved a series of well-established

experimental procedures. Below are generalized protocols for the key techniques employed.

Isolation and Purification
Extraction: The producing organism, typically a strain of Aspergillus flavus, is cultured in a

suitable medium. The fungal mycelium and broth are then extracted with an organic solvent

such as ethyl acetate.

Chromatography: The crude extract is subjected to a series of chromatographic separations.

This typically involves column chromatography on silica gel, followed by preparative thin-

layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield

pure ditryptophenaline.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: A few milligrams of the purified compound are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire proton and carbon-13

spectra to identify the types and numbers of protons and carbons.

2D NMR (COSY, HMBC, NOESY):

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks,

establishing vicinal proton relationships.
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HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)

correlations between protons and carbons, crucial for piecing together the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations

between protons that are in close proximity, providing insights into the relative

stereochemistry and solution-state conformation.

Mass Spectrometry:

High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like

ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment) to determine the accurate

mass and elemental composition of the molecule.

X-ray Crystallography:

Crystallization: Single crystals of ditryptophenaline or a suitable derivative are grown by

slow evaporation of a solvent or by vapor diffusion.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The

diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to generate an

electron density map, from which the atomic positions are determined and refined to yield

the final crystal structure.

Logical Workflow for Structure Elucidation
The logical progression of experiments for the structure elucidation of a novel natural product

like ditryptophenaline can be visualized as follows:
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Workflow for the structure elucidation of ditryptophenaline.
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Biosynthetic Pathway Considerations
The biosynthesis of ditryptophenaline is believed to proceed from two molecules of L-

tryptophan. The proposed pathway involves the formation of a cyclodipeptide intermediate,

followed by a series of enzymatic modifications, including oxidative dimerization, to construct

the complex polycyclic core.

2 x L-Tryptophan

Cyclo(L-Trp-L-Trp)

Cyclodipeptide
Synthase

Oxidative Dimerization
(P450 Enzyme)

Ditryptophenaline

Click to download full resolution via product page

Proposed biosynthetic pathway for ditryptophenaline.

This comprehensive approach, integrating isolation, multifaceted spectroscopic analysis, and

X-ray crystallography, has been essential in fully characterizing the intricate structure and

stereochemistry of ditryptophenaline. These detailed methodologies provide a robust

framework for the structural elucidation of other complex natural products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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